molecular formula C18H17N5O2 B2992511 (E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 307350-70-5

(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2992511
CAS RN: 307350-70-5
M. Wt: 335.367
InChI Key: NIJZTNRRLQRUNO-UDWIEESQSA-N
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Description

(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is a pyrazole-based compound that has a unique structure and properties that make it a promising candidate for use in scientific research.

Scientific Research Applications

Chemical Synthesis and Tautomerism

The compound (E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is involved in the synthesis of heterocyclic compounds showing ring-chain tautomerism. For instance, reactions of aromatic hydrazides with certain keto compounds lead to derivatives with a 5-hydroxy-2-pyrazoline structure, which exhibit ring-chain equilibrium involving 5-hydroxy-2-pyrazoline and enehydrazine tautomers, predominantly in the E-isomer form. This tautomerism plays a significant role in understanding the chemical behavior and stability of these compounds in various solvents, such as DMSO-d6 (Pakalnis, Zerov, Yakimovich, & Alekseev, 2014).

Corrosion Inhibition

Derivatives of pyridine, similar in structure to the compound , have been studied for their potential as corrosion inhibitors for metals such as mild steel. These compounds show promising results in protecting metal surfaces from corrosion in acidic environments. Their efficiency as corrosion inhibitors is associated with their ability to form protective layers on the metal surface, which is crucial for applications in industrial processes where metal longevity is paramount (Chaitra, Mohana, & Tandon, 2016).

Molecular Docking and Potential Therapeutic Applications

Compounds with the carbohydrazide moiety have been studied for their binding affinities to various biological targets through molecular docking studies. These studies suggest that such compounds could have potential therapeutic applications, including as anti-diabetic agents. The binding efficiencies of these compounds to specific proteins can inform the design of new drugs with improved efficacy and specificity (Karrouchi et al., 2021).

Material Science and Coordination Chemistry

In material science and coordination chemistry, derivatives of pyrazole-carbohydrazide have been used to synthesize complex structures, such as tetranuclear Cu(II) and Ni(II) square grids. These structures are of interest due to their unique magnetic properties and potential applications in the development of molecular magnetic materials. Understanding the coordination behavior and magnetic interactions of these complexes can lead to advancements in materials science, particularly in the design of new magnetic materials (Mandal et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-ethoxybenzohydrazide with pyridine-2-carbaldehyde followed by cyclization with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.", "Starting Materials": [ "3-ethoxybenzohydrazide", "pyridine-2-carbaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one", "sodium acetate", "acetic acid", "ethanol", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Dissolve 3-ethoxybenzohydrazide (1.0 g, 5.2 mmol) and pyridine-2-carbaldehyde (0.86 g, 6.2 mmol) in ethanol (20 mL) and add a few drops of acetic acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium acetate (1.0 g, 12.2 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 4: Combine the organic layers, wash with water (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in ethanol (20 mL) and add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 g, 6.2 mmol). Stir the mixture at room temperature for 2 hours.", "Step 6: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 7: Combine the organic layers, wash with water (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 8: Dissolve the yellow solid in petroleum ether (20 mL) and filter the solution. The resulting solid is (E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide." ] }

CAS RN

307350-70-5

Molecular Formula

C18H17N5O2

Molecular Weight

335.367

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-2-25-15-8-5-6-13(10-15)16-11-17(22-21-16)18(24)23-20-12-14-7-3-4-9-19-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

NIJZTNRRLQRUNO-UDWIEESQSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3

solubility

not available

Origin of Product

United States

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